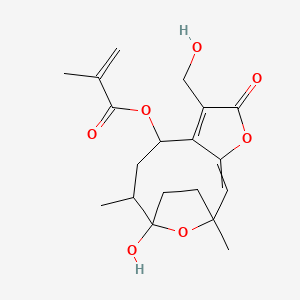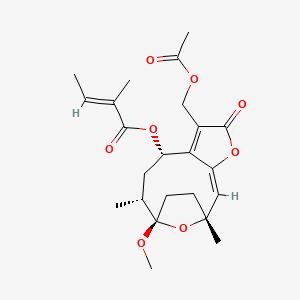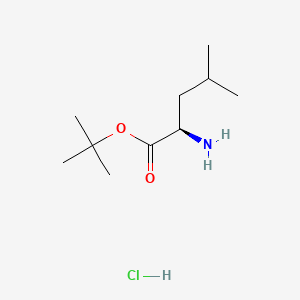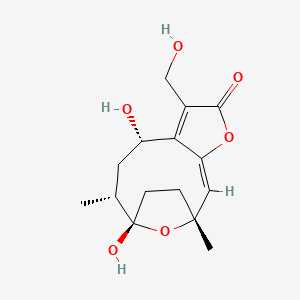
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate, or 1,7-diHDPH, is a chemical compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of the naturally occurring phenolic compound phenol, and is a versatile reagent used in a variety of chemical reactions. 1,7-diHDPH has unique properties that make it an attractive choice for a variety of applications, including its ability to form stable complexes with other molecules, its low toxicity, and its relatively low cost.
Wissenschaftliche Forschungsanwendungen
Overview of Compound Interest
1-(3,4-Dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diyl diacetate is a compound that belongs to the family of organic compounds known for their diverse applications in scientific research. This review focuses on the broader implications and applications of compounds with similar structural features, due to the specific compound's limited direct research references.
Antioxidant and Anti-inflammatory Properties
Compounds with hydroxyphenyl groups, similar to those in the specified compound, are often studied for their antioxidant and anti-inflammatory properties. For example, hydroxytyrosol, a phenolic compound found in olives and olive oil, has been recognized for its high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Such compounds are of interest in the medical field, including dental applications due to their potential for anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Environmental Impact and Degradation Studies
The degradation pathways and environmental impact of structurally related compounds, such as acetaminophen and its by-products, have been extensively studied. These research findings are crucial for understanding how such compounds and their derivatives interact with environmental elements, contributing to the development of more effective degradation techniques via advanced oxidation processes. This research aids in mitigating potential ecosystem threats posed by these compounds (Qutob et al., 2022).
Pharmaceutical Applications
The synthesis and modification of coumarin derivatives, including hydroxycoumarins, are of significant interest due to their broad range of biological activities. These activities include antimalarial, antibacterial, and anticancer properties. The development of novel synthetic strategies for these compounds is crucial for creating new drug candidates with improved efficacy and reduced side effects. Such research contributes to the advancement of medicinal chemistry and the development of new therapeutic agents (Hossain et al., 2020).
Eigenschaften
IUPAC Name |
[5-acetyloxy-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)heptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-15(24)29-20(10-5-17-3-8-19(26)9-4-17)14-21(30-16(2)25)11-6-18-7-12-22(27)23(28)13-18/h3-4,7-9,12-13,20-21,26-28H,5-6,10-11,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHINDGXDDCEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC(=C(C=C2)O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azatricyclo[3.2.1.02,4]octane-3-butanamine,(1-alpha-,2-bta-,4-bta-,5-alpha-)-(9CI)](/img/no-structure.png)


![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)
![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)


